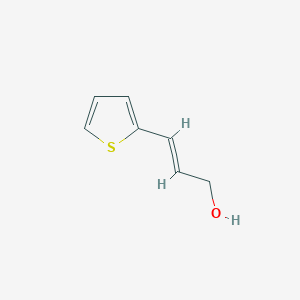

(E)-3-thiophen-2-ylprop-2-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3216-44-2 |

|---|---|

Molecular Formula |

C7H8OS |

Molecular Weight |

140.20 g/mol |

IUPAC Name |

(E)-3-thiophen-2-ylprop-2-en-1-ol |

InChI |

InChI=1S/C7H8OS/c8-5-1-3-7-4-2-6-9-7/h1-4,6,8H,5H2/b3-1+ |

InChI Key |

ZXMZAFMNGMMUFA-HNQUOIGGSA-N |

Isomeric SMILES |

C1=CSC(=C1)/C=C/CO |

Canonical SMILES |

C1=CSC(=C1)C=CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 3 Thiophen 2 Ylprop 2 En 1 Ol and Its Stereoisomers

Regioselective and Stereoselective Synthesis of the (E)-Isomer

The creation of the (E)-double bond in conjugation with the thiophene (B33073) ring is a critical aspect of synthesizing this target molecule. Several key reaction types have been employed to achieve this with high fidelity.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for forming carbon-carbon double bonds. masterorganicchemistry.compressbooks.pub

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). lumenlearning.comlibretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides tend to favor the formation of (E)-alkenes. organic-chemistry.org The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the alkene and a phosphine (B1218219) oxide, the latter being the driving force for the reaction. lumenlearning.comorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. wikipedia.org This method is renowned for its high (E)-selectivity in alkene synthesis. nrochemistry.comorganic-chemistry.org The greater nucleophilicity and reduced basicity of phosphonate (B1237965) carbanions compared to phosphonium (B103445) ylides allow for milder reaction conditions. wikipedia.org The mechanism involves the deprotonation of the phosphonate, followed by nucleophilic addition to an aldehyde, formation of an oxaphosphetane intermediate, and subsequent elimination to yield the alkene. nrochemistry.com The stereoselectivity is generally high because the transition state leading to the (E)-isomer is sterically favored. organic-chemistry.org

For the synthesis of (E)-3-thiophen-2-ylprop-2-en-1-ol, these olefination reactions would typically involve the reaction of thiophene-2-carboxaldehyde with a suitable phosphorus ylide or phosphonate reagent bearing a protected hydroxymethyl group.

Table 1: Comparison of Wittig and HWE Reactions for Olefination

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphorus ylide | Phosphonate-stabilized carbanion |

| Typical Selectivity | (Z)-selective for non-stabilized ylides, (E) for stabilized ylides organic-chemistry.org | Predominantly (E)-selective wikipedia.orgnrochemistry.com |

| Byproduct Removal | Triphenylphosphine (B44618) oxide can be difficult to separate | Water-soluble phosphate (B84403) esters are easily removed organic-chemistry.org |

| Reagent Reactivity | Ylides are highly reactive | Phosphonate carbanions are generally more nucleophilic and less basic wikipedia.org |

Allylation Reactions Utilizing Thiophene Precursors

Allylation reactions provide a direct route to introduce the allyl alcohol moiety. This can be achieved by reacting a suitable thiophene-based organometallic reagent with an allylic electrophile containing a protected hydroxyl group. Alternatively, a thiophene electrophile can be reacted with an allylic nucleophile. The synthesis of thiophene derivatives often involves condensation reactions and subsequent functionalization of the thiophene ring. researchgate.net

Reductive Transformations of Propargylic and Acetylenic Intermediates

A common and effective strategy involves the synthesis of the corresponding propargylic alcohol, 3-thiophen-2-ylprop-2-yn-1-ol, followed by its stereoselective reduction. The synthesis of this propargyl alcohol can be achieved through methods like Sonogashira coupling between a protected propargyl alcohol and an activated thiophene derivative.

The subsequent reduction of the alkyne to the (E)-alkene can be accomplished using various reagents. A popular method is the use of dissolving metal reductions, such as sodium in liquid ammonia, or by using lithium aluminum hydride (LiAlH4). These methods generally provide high stereoselectivity for the trans-alkene.

Table 2: Selected Reagents for Alkyne to (E)-Alkene Reduction

| Reagent System | Description |

| Na/NH₃ (liquid) | Birch reduction conditions, typically provides the trans-alkene. |

| LiAlH₄ | A powerful reducing agent that can stereoselectively reduce alkynes to trans-alkenes. |

| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Another hydride reagent known for trans-alkene formation from alkynes. |

Cross-Coupling Approaches for Thiophene Moiety Introduction

Modern cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, offer powerful methods for introducing the thiophene ring onto a pre-existing propenol backbone. For instance, a Suzuki coupling could involve the reaction of 2-thienylboronic acid with a suitable (E)-3-bromo-prop-2-en-1-ol derivative in the presence of a palladium catalyst. These reactions are known for their high functional group tolerance and efficiency in forming carbon-carbon bonds. The synthesis of thiophenes can be achieved through various methods, including the cyclization of functionalized alkynes. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals is of growing importance. This involves the use of less hazardous reagents, more efficient reactions (high atom economy), and environmentally benign solvents. For the synthesis of this compound, this could involve:

Catalytic Methods: Utilizing catalytic versions of reactions like the Wittig or cross-coupling reactions to minimize waste. organic-chemistry.org

Aqueous Media: Performing reactions in water where possible, as seen in some NHC-catalyzed reactions. rsc.org

Renewable Feedstocks: Investigating the use of thiophene precursors derived from renewable sources, although thiophene itself is traditionally derived from petroleum. researchgate.net

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound could be adapted to a flow process. For example, a packed-bed reactor containing a solid-supported catalyst could be used for a cross-coupling or reduction step. This would allow for continuous production and easier purification, as the catalyst is retained within the reactor. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can also lead to improved yields and selectivity.

Enantioselective Access to Chiral Derivatives of this compound

The synthesis of chiral derivatives of this compound can be approached through several strategic disconnections. Key methodologies include the asymmetric reduction of the corresponding prochiral ketone, (E)-3-thiophen-2-ylprop-2-en-1-one, and the kinetic resolution of the racemic alcohol. These approaches leverage chiral catalysts or enzymes to control the stereochemical outcome of the reaction, yielding enantiomerically enriched products.

One of the most effective methods for generating chiral allylic alcohols is the asymmetric reduction of α,β-unsaturated ketones. This transformation can be achieved with high enantioselectivity using various catalytic systems. For instance, chiral rhodium complexes have been successfully employed in the conjugate reduction of β,β-disubstituted α,β-unsaturated ketones, achieving high yields and enantiomeric excesses. While specific data for (E)-3-thiophen-2-ylprop-2-en-1-one is not extensively reported, analogous systems utilizing (E)-4-phenyl-3-penten-2-one have demonstrated enantioselectivities as high as 98% ee. The use of alkoxylhydrosilanes as the hydrogen source in the presence of a chiral rhodium(2,6-bisoxazolinylphenyl) complex is a notable example of this approach.

Another powerful strategy is the lipase-catalyzed kinetic resolution of racemic secondary alcohols. Lipases are enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric purity. This method has been successfully applied to a range of 4-aryl- and 4-heteroarylbut-3-en-2-ols. For example, the lipase (B570770) from Pseudomonas cepacia (PSL-D) has been shown to be highly effective in the asymmetric transesterification of similar racemic alcohols.

Below is a representative data table illustrating the potential of these methodologies for accessing chiral derivatives of this compound, based on analogous systems.

| Entry | Substrate | Method | Catalyst/Enzyme | Reagent | Solvent | Yield (%) | ee (%) |

| 1 | (E)-4-Phenyl-3-penten-2-one | Asymmetric Conjugate Reduction | Chiral Rhodium Complex | (EtO)₂MeSiH | THF | >95 | 98 |

| 2 | (RS)-trans-4-Phenyl-3-buten-2-ol | Lipase-Catalyzed Transesterification | Pseudomonas cepacia Lipase (PSL-D) | Isopropenyl acetate | Organic Media | >99 (for S-alcohol) | >99 |

| 3 | (RS)-trans-4-Phenyl-3-buten-2-ol | Lipase-Catalyzed Hydrolysis of Acetate | Candida antarctica Lipase B (CAL-B) | - | Phosphate Buffer | >99 (for R-alcohol) | >99 |

Table 1: Representative Enantioselective Syntheses of Chiral Allylic Alcohols Analogous to this compound Derivatives

The development of these enantioselective methods is crucial for the synthesis of complex chiral molecules where the thiophene unit plays a key structural or functional role. The ability to access either enantiomer of the chiral alcohol with high purity opens up avenues for the preparation of a wide array of downstream products with defined stereochemistry.

Chemical Reactivity and Mechanistic Investigations of E 3 Thiophen 2 Ylprop 2 En 1 Ol

Transformations Involving the Allylic Alcohol Functionality

The allylic alcohol group is a primary site of reactivity in (E)-3-thiophen-2-ylprop-2-en-1-ol, enabling a variety of transformations including oxidations, etherifications, esterifications, rearrangements, and nucleophilic substitutions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary allylic alcohol in this compound can be selectively oxidized to either the corresponding aldehyde, (E)-3-thiophen-2-ylpropenal, or the carboxylic acid, (E)-3-thiophen-2-ylpropenoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required to achieve the selective oxidation to the aldehyde without further oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a commonly employed reagent for the oxidation of allylic alcohols due to its high selectivity. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. The heterogeneous nature of the reaction facilitates a simple work-up procedure involving filtration to remove the manganese oxides.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), will typically lead to the over-oxidation of the initially formed aldehyde to the corresponding carboxylic acid.

Table 1: Oxidation Reactions of this compound

| Product | Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

| (E)-3-thiophen-2-ylpropenal | Manganese Dioxide (MnO₂) | Dichloromethane | 25 | 75-90 |

| (E)-3-thiophen-2-ylpropenoic acid | Potassium Permanganate (KMnO₄) | Water/Acetone | 0-25 | 60-80 |

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions. Etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by reaction with an alkyl halide (e.g., methyl iodide) to yield the ether.

Esterification is commonly performed by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. wikipedia.orgbioinfopublication.org Pyridine not only acts as a base to neutralize the HCl produced when using an acyl chloride but also serves as a nucleophilic catalyst, activating the acyl chloride towards nucleophilic attack by the alcohol. For instance, the reaction with acetyl chloride in the presence of pyridine provides (E)-3-thiophen-2-ylprop-2-en-1-yl acetate.

Table 2: Etherification and Esterification of this compound

| Reaction Type | Reagents | Product | Typical Yield (%) |

| Etherification | 1. NaH2. CH₃I | (E)-1-methoxy-3-(thiophen-2-yl)prop-2-ene | 80-95 |

| Esterification | Acetyl Chloride, Pyridine | (E)-3-thiophen-2-ylprop-2-en-1-yl acetate | 85-95 |

Rearrangements (e.g., Claisen, Cope-type rearrangements involving derivatives)

The allylic nature of the alcohol functionality in derivatives of this compound allows for participation in sigmatropic rearrangements, most notably the Claisen and Cope-type rearrangements. These reactions are powerful tools for carbon-carbon bond formation.

The Johnson-Claisen rearrangement involves the reaction of the allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a catalytic amount of a weak acid (e.g., propionic acid). researchgate.netorganic-chemistry.orgorganic-chemistry.org This reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate, which undergoes a organic-synthesis.comorganic-synthesis.com-sigmatropic rearrangement to afford a γ,δ-unsaturated ester. In the case of this compound, this would lead to the formation of an ester with a two-carbon chain extension.

The Overman rearrangement is another powerful transformation that converts allylic alcohols into allylic amines with a 1,3-transposition of functionality. nih.govresearchgate.net The reaction proceeds by formation of an allylic trichloroacetimidate (B1259523) from the alcohol and trichloroacetonitrile, followed by a thermally or metal-catalyzed organic-synthesis.comorganic-synthesis.com-sigmatropic rearrangement. This provides a route to synthetically valuable allylic amines.

Nucleophilic Substitutions at the Allylic Position

The hydroxyl group of this compound can be converted into a good leaving group to facilitate nucleophilic substitution at the allylic position. A prominent method for achieving this is the Mitsunobu reaction . organic-synthesis.commasterorganicchemistry.comnih.gov This reaction allows for the direct conversion of primary and secondary alcohols to a wide range of functional groups with inversion of configuration. The reaction is carried out in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A variety of nucleophiles can be employed, including carboxylic acids (for ester formation), phenols (for ether formation), and nitrogen nucleophiles like phthalimide (B116566) or hydrazoic acid (for the synthesis of protected amines or azides, respectively).

Table 3: Nucleophilic Substitution of this compound via Mitsunobu Reaction

| Nucleophile | Reagents | Product |

| Phthalimide | PPh₃, DEAD | (E)-2-(3-(thiophen-2-yl)allyl)isoindoline-1,3-dione |

| Benzoic Acid | PPh₃, DIAD | (E)-3-(thiophen-2-yl)prop-2-en-1-yl benzoate |

| Hydrazoic Acid (HN₃) | PPh₃, DEAD | (E)-3-(1-azidoprop-1-en-3-yl)thiophene |

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to attack by electrophiles, leading to addition reactions.

Electrophilic Addition Reactions

The electron-rich π-system of the double bond readily reacts with various electrophiles. A classic example is the addition of halogens, such as bromine (Br₂). The reaction of this compound with bromine in an inert solvent like carbon tetrachloride (CCl₄) is expected to proceed via a cyclic bromonium ion intermediate. Subsequent backside attack by the bromide ion would lead to the anti-addition product, 2,3-dibromo-3-(thiophen-2-yl)propan-1-ol. It is also conceivable that under certain conditions, a one-pot oxidation and bromination could occur, as has been observed for related dihydrothiophene systems.

The reaction with hydrogen halides (HX) is also anticipated. In this case, the proton would add to the carbon atom further from the thiophene (B33073) ring to form the more stable allylic carbocation, which is also benzylic-like due to resonance with the thiophene ring. The subsequent attack of the halide ion would then yield the corresponding halo-derivative.

Cycloaddition Reactions (e.g., Diels-Alder if activated)

The carbon-carbon double bond in this compound can potentially participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. However, thiophene itself is a poor diene in thermal Diels-Alder reactions due to its high aromaticity. nih.gov The reaction energy for thiophene to act as a diene is generally too high for a standard thermal cycloaddition. nih.gov

To overcome this, activation of the thiophene ring or the dienophile is often necessary. Lewis acids such as aluminum chloride have been shown to promote the Diels-Alder reaction of thiophene with maleimide (B117702) derivatives at room temperature and atmospheric pressure. nih.govnih.gov High-pressure conditions (0.8-15 kbar) have also been successfully employed to facilitate the Diels-Alder reaction between thiophene and dienophiles like maleic anhydride. epa.govresearchgate.netacs.org These studies suggest that while the double bond in this compound is not inherently activated for Diels-Alder reactions where the thiophene acts as the diene, such transformations could potentially be achieved under specific activating conditions.

Alternatively, the double bond of the propenol side chain could act as a dienophile in a Diels-Alder reaction with a suitable diene. The presence of the hydroxyl group may influence the reactivity and stereoselectivity of such a reaction. Additionally, other types of cycloadditions, such as [3+2] cycloadditions, could be explored. For instance, reactions of nitroalkenes with other reagents have been shown to proceed via [3+2] cycloaddition pathways. mdpi.com Similarly, formal [3+2] cycloadditions between epoxides and alkenes can be catalyzed by Lewis acids to form tetrahydrofuran (B95107) rings. mdpi.com

Epoxidation and Dihydroxylation Methodologies

The alkene functionality in this compound is susceptible to oxidation reactions, leading to the formation of epoxides or diols. These transformations are valuable for introducing new functional groups and stereocenters.

Epoxidation: The direct epoxidation of the double bond would yield (E)-3-(thiophen-2-yl)oxiran-2-yl)methanol. This can be achieved using various peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reactivity of the thiophene ring towards oxidation must be considered, as strong oxidizing agents can also oxidize the sulfur atom.

Dihydroxylation: The conversion of the alkene to a vicinal diol can be accomplished through two primary stereochemical pathways: syn-dihydroxylation and anti-dihydroxylation. libretexts.org

Syn-dihydroxylation results in the addition of two hydroxyl groups to the same face of the double bond. This is commonly achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions. libretexts.orgmasterorganicchemistry.com The reaction with OsO₄ proceeds through a concerted cycloaddition to form a cyclic osmate ester, which is then hydrolyzed to give the diol. masterorganicchemistry.comkhanacademy.orglibretexts.org To reduce the toxicity and cost associated with stoichiometric OsO₄, catalytic versions like the Upjohn dihydroxylation, which uses a co-oxidant like N-methylmorpholine N-oxide (NMO), are often employed. organic-chemistry.org

Anti-dihydroxylation involves the addition of two hydroxyl groups to opposite faces of the double bond. This is typically a two-step process involving initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org

Table 1: Methodologies for Dihydroxylation of Alkenes

| Method | Reagents | Stereochemistry | Notes |

|---|

| Syn-Dihydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | Syn | Upjohn conditions, reduces amount of toxic OsO₄ needed. organic-chemistry.org | | Syn-Dihydroxylation | 1. Cold, dilute KMnO₄ 2. NaOH | Syn | Reaction can sometimes lead to over-oxidation. masterorganicchemistry.com | | Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti | Proceeds via an epoxide intermediate. libretexts.org |

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds by "swapping" the alkylidene groups of two alkenes. masterorganicchemistry.com This reaction is catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts. harvard.edusigmaaldrich.com For a terminal alkene like this compound, cross-metathesis with another olefin is a potential transformation. sigmaaldrich.com

In a cross-metathesis reaction, this compound would react with another alkene in the presence of a metathesis catalyst to form a new, longer-chain alkene. The success and selectivity of this reaction can be influenced by the nature of the reaction partner and the specific catalyst used. Ring-closing metathesis (RCM) is another variant, but it would require a diene precursor derived from the starting alcohol. harvard.edusigmaaldrich.com The reaction is typically driven forward by the formation of a volatile byproduct, such as ethylene, when two terminal alkenes are used. harvard.edu

Reactivity of the Thiophene Heterocycle

The thiophene ring in this compound is an electron-rich aromatic system and undergoes a variety of reactions characteristic of such heterocycles.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

Thiophene is more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a preference for substitution at the C5 (α) position. researchgate.netuoanbar.edu.iq The (E)-prop-2-en-1-ol substituent at the C2 position will influence the regioselectivity of further substitutions. The substituent can be considered as a deactivating group due to the electron-withdrawing nature of the double bond, but it will still direct incoming electrophiles primarily to the C5 position.

Common electrophilic substitution reactions for thiophenes include:

Halogenation: Introduction of bromine or chlorine, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group, usually with a mixture of nitric and sulfuric acids, though milder conditions are often necessary to avoid oxidation of the thiophene ring.

Acylation: Friedel-Crafts acylation can introduce an acyl group, often using an acid chloride or anhydride with a Lewis acid catalyst.

The general order of reactivity for positions on the thiophene ring is C2 > C5 > C3 > C4. With the C2 position occupied, electrophilic attack is most likely to occur at the C5 position.

Metalation and Lithiation Strategies for Functionalization

The acidic protons of the thiophene ring can be removed by strong bases, a process known as metalation. Lithiation, using organolithium reagents like n-butyllithium, is a common method for this purpose. acs.org For 2-substituted thiophenes, lithiation typically occurs at the C5 position. rsc.org The resulting organolithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups. rsc.orgrsc.org

For this compound, the presence of the acidic hydroxyl proton would necessitate protection prior to or the use of excess lithiating agent. Once the 5-lithio derivative is formed, it can be quenched with various electrophiles.

Table 2: Functionalization of Thiophene via Lithiation

| Electrophile | Functional Group Introduced |

|---|---|

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| I₂ | Iodine |

| R-X (alkyl halide) | Alkyl group |

| (CH₃)₃SiCl | Trimethylsilyl group |

Palladium-Catalyzed Cross-Coupling Reactions on the Thiophene Moiety

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org To utilize this compound in these reactions, it would first need to be converted into a suitable coupling partner, typically a halide or a boronic acid/ester. For example, halogenation at the C5 position would provide a substrate for Suzuki, Stille, or Heck reactions.

Suzuki Coupling: This reaction couples an organoboron compound with an organohalide. researchgate.netnih.gov A 5-bromo derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids. researchgate.netnih.gov

Stille Coupling: This involves the reaction of an organotin compound with an organohalide.

Heck Coupling: This reaction couples an alkene with an aryl or vinyl halide.

Direct C-H Arylation: More recently, methods for the direct arylation of thiophenes via palladium-catalyzed C-H activation have been developed, which could potentially be applied to this compound, likely at the C5 position. mdpi.com

These reactions offer a powerful means to further functionalize the thiophene ring and synthesize more complex molecules. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Thiophene Derivatives

| Reaction Name | Thiophene Substrate | Coupling Partner | Catalyst/Ligand System (Typical) |

|---|---|---|---|

| Suzuki | Halothiophene | Boronic acid/ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos researchgate.netnih.gov |

| Stille | Halothiophene | Organostannane | Pd(PPh₃)₄ |

| Heck | Halothiophene | Alkene | Pd(OAc)₂, P(o-tolyl)₃ |

| Direct C-H Arylation | Thiophene | Aryl halide | Pd(OAc)₂/NHC ligand mdpi.com |

Tandem and Cascade Reactions Involving Multiple Functional Groups

The unique molecular architecture of this compound, featuring a primary allylic alcohol, a conjugated carbon-carbon double bond, and an electron-rich thiophene ring, presents a versatile platform for the exploration of tandem and cascade reactions. These one-pot transformations, where multiple chemical bonds are formed in a sequential manner without the isolation of intermediates, offer significant advantages in terms of synthetic efficiency and atom economy. While specific literature on tandem reactions of this particular compound is nascent, its reactivity can be inferred from established methodologies for related allylic alcohols and thiophene derivatives. Plausible cascade sequences can be designed to engage the hydroxyl group, the alkene, and the thiophene ring in intricate bond-forming events.

One potential avenue for tandem reactivity involves the initial activation of the allylic alcohol, followed by subsequent transformations. For instance, a tandem oxidation/halogenation sequence, which has been demonstrated for various aryl allylic alcohols, could be applicable. In such a reaction, the alcohol is first oxidized to the corresponding α,β-unsaturated aldehyde or ketone, which then undergoes halogenation at the α-position. The electron-rich nature of the thiophene ring would likely influence the reactivity and regioselectivity of such a process.

Another plausible cascade could involve an intramolecular cyclization, leveraging the thiophene ring as an internal nucleophile. Activation of the allylic alcohol, for example by conversion to a better leaving group, could be followed by an intramolecular Friedel-Crafts-type alkylation onto the electron-rich C5 position of the thiophene ring, leading to the formation of a fused ring system. The stereochemistry of the starting material would be crucial in determining the stereochemical outcome of the cyclized product.

Furthermore, transition metal-catalyzed tandem reactions represent a powerful strategy. For example, a palladium-catalyzed intramolecular Heck-type reaction could be envisioned if the thiophene ring were appropriately substituted with a halide. In a hypothetical scenario, a bromo-substituted derivative of this compound could undergo a cascade reaction involving oxidative addition of the palladium catalyst to the C-Br bond, followed by intramolecular insertion of the alkene and subsequent β-hydride elimination or other termination steps to yield complex polycyclic structures.

The following table outlines hypothetical, yet chemically plausible, tandem reactions involving this compound, based on known reactivity patterns of similar compounds.

| Reaction Type | Proposed Reactants/Catalysts | Potential Product | Plausible Mechanism |

| Tandem Oxidation/α-Halogenation | 1. Oxalyl chloride, DMSO2. N-Bromosuccinimide (NBS) | 2-Bromo-1-(thiophen-2-yl)prop-2-en-1-one | Initial Swern oxidation to the enal, followed by radical or electrophilic α-bromination. |

| Intramolecular Friedel-Crafts Cyclization | 1. Methanesulfonyl chloride, Et3N2. Lewis Acid (e.g., AlCl3) | Dihydrothieno[3,2-b]pyran derivative | Formation of an allylic mesylate followed by Lewis acid-promoted intramolecular cyclization of the thiophene ring onto the allylic cation. |

| Intramolecular Heck Reaction (of a derivative) | Pd(OAc)2, PPh3, Base | Fused bicyclic system | Oxidative addition of Pd(0) to a C-X bond on the thiophene ring, followed by intramolecular carbopalladation across the double bond and subsequent reaction termination. |

Catalytic Transformations and Their Mechanisms Applied to E 3 Thiophen 2 Ylprop 2 En 1 Ol

Transition Metal-Catalyzed Hydrogenation and Transfer Hydrogenation

The selective reduction of the carbon-carbon double bond in (E)-3-thiophen-2-ylprop-2-en-1-ol to produce 3-thiophen-2-ylpropan-1-ol is a critical transformation. Transition metal catalysts are highly effective for this purpose, offering pathways for both direct hydrogenation using molecular hydrogen and transfer hydrogenation from a donor molecule.

Hydrogenation:

Homogeneous and heterogeneous catalysts based on noble metals such as palladium, platinum, rhodium, and ruthenium are commonly employed for the hydrogenation of allylic alcohols. For a substrate like this compound, the primary challenge is to achieve chemoselective hydrogenation of the alkene C=C bond without affecting the thiophene (B33073) ring or the hydroxyl group. The thiophene ring is susceptible to poisoning of the catalyst and can also undergo hydrogenation under harsh conditions.

Ruthenium-based catalysts, particularly those with chiral ligands, have shown promise in the asymmetric hydrogenation of allylic alcohols. While direct data on this compound is scarce, studies on similar substrates suggest that high yields and enantioselectivities can be achieved.

| Catalyst System | Substrate Type | Product | Key Findings |

| [RuCl2((S)-(-)-tol-BINAP)]2·N(C2H5)3 | Allylic Alcohols (e.g., Geraniol) | Saturated Alcohol | Can lead to isomerization or hydrogenation depending on conditions. shu.edu |

| Rh(I) with Chiral Diphosphine Ligands | Prochiral Allylic Alcohols | Chiral Saturated Alcohols | High enantioselectivity is achievable with appropriate ligand choice. |

Transfer Hydrogenation:

Transfer hydrogenation presents a safer and often more selective alternative to using gaseous hydrogen. Common hydrogen donors include isopropanol, formic acid, and their salts. This method has been successfully applied to the reduction of various functional groups, including the C=C bond in allylic alcohols. shu.edu The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, often catalyzed by ruthenium or iridium complexes, allows for the in situ generation of a reactive metal hydride that performs the reduction. rsc.org This approach is particularly useful as it can avoid the use of high-pressure hydrogen gas. rsc.org

The mechanism typically involves the oxidation of the hydrogen donor by the metal catalyst to generate a metal hydride species. This hydride then adds across the double bond of the allylic alcohol, followed by reductive elimination to yield the saturated alcohol and regenerate the catalyst.

Organocatalysis in Stereoselective Conversions

Organocatalysis has emerged as a powerful tool for stereoselective synthesis, avoiding the use of often toxic and expensive metals. For this compound, organocatalysts can be employed for various transformations, including oxidations and conjugate additions.

A notable example of a relevant organocatalytic transformation is the stereoselective oxidation of alcohols to enals. While this would represent a reverse transformation for the primary alcohol, the principles can be applied to other reactions. For instance, amine-catalyzed reactions using a chiral amine can create a stereochemically defined environment around the substrate. An organocatalytic approach using IBX (2-iodoxybenzoic acid) in the presence of a primary or secondary amine can facilitate the oxidation of alcohols. rsc.org

Furthermore, the allylic alcohol can be a precursor to other functionalities via organocatalytic methods. For instance, activation of the alcohol could be followed by a nucleophilic attack, with the stereochemistry controlled by a chiral organocatalyst.

| Organocatalyst | Reaction Type | Substrate Type | Product | Key Findings |

| Chiral Amines / IBX | Oxidation | Saturated Alcohols | (E)-Enals | High yields and excellent E-stereoselectivity. rsc.org |

| Chiral Phosphoric Acids | Allylic Substitution | Allylic Alcohols | Chiral Allylated Products | Can activate the alcohol for nucleophilic attack. |

Biocatalytic Approaches for Functional Group Transformations

Biocatalysis offers a green and highly selective alternative for chemical transformations. Enzymes such as lipases, oxidoreductases, and hydrolases can operate under mild conditions and often exhibit high regio- and enantioselectivity.

For this compound, several biocatalytic transformations are conceivable:

Kinetic Resolution: Lipases are well-known for their ability to catalyze the stereoselective acylation of racemic alcohols, leading to the kinetic resolution of the starting material. The (R)- and (S)-enantiomers of this compound could potentially be separated by transesterification with an acyl donor (e.g., vinyl acetate) catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CALB).

Oxidation: Alcohol dehydrogenases (ADHs) could be used for the selective oxidation of the primary alcohol to the corresponding aldehyde, (E)-3-thiophen-2-ylpropenal. This enzymatic oxidation occurs under mild conditions and avoids the use of harsh chemical oxidants.

Hydrolysis: If the alcohol is first converted to an ester, a lipase or esterase could be used for the stereoselective hydrolysis to regenerate one enantiomer of the alcohol.

| Enzyme | Reaction Type | Substrate Type | Product | Key Findings |

| Lipase (e.g., CALB) | Kinetic Resolution (Acylation) | Racemic Allylic Alcohols | Enantiomerically Enriched Alcohol and Ester | High enantiomeric excesses are often achieved. |

| Alcohol Dehydrogenase (ADH) | Oxidation | Primary Alcohols | Aldehydes | High selectivity and mild reaction conditions. |

Photocatalytic and Electrocatalytic Methodologies for this compound Derivatives

Photocatalysis and electrocatalysis are modern synthetic tools that utilize light or electrical energy, respectively, to drive chemical reactions. These methods can often proceed under mild conditions and can enable unique transformations.

Photocatalysis:

Visible-light photocatalysis has been employed for a variety of reactions involving allylic alcohols. For instance, a metal-free, visible-light-mediated allylation of thiols with allylic alcohols has been reported using eosin (B541160) Y as a photocatalyst. rsc.org This suggests that the allylic C-O bond in this compound could be activated under photocatalytic conditions to react with various nucleophiles. The mechanism would likely involve the formation of a radical species.

Electrocatalysis:

Electrocatalytic methods can be used for both oxidation and reduction reactions. The oxidation of the alcohol functionality to an aldehyde or carboxylic acid could potentially be achieved electrochemically, offering a controlled and reagent-free alternative to classical oxidation methods. Conversely, the double bond could be reduced electrocatalytically. The specific outcome would depend on the electrode material, solvent, and applied potential.

While specific applications of these modern techniques to this compound are not yet widely reported, the known reactivity of allylic alcohols and thiophene derivatives in photocatalytic and electrocatalytic systems suggests a promising area for future research.

Advanced Spectroscopic Characterization Methodologies and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For (E)-3-thiophen-2-ylprop-2-en-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its connectivity and stereochemistry.

¹H, ¹³C, and Heteronuclear NMR Studies

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiophene (B33073) ring, the vinylic protons, the methylene (B1212753) protons of the alcohol, and the hydroxyl proton. The thiophene ring protons typically appear in the aromatic region (δ 6.5-8.0 ppm). Specifically, the proton at position 5 of the thiophene ring is expected to be the most downfield, followed by the protons at positions 3 and 4. The vinylic protons will show characteristic splitting patterns with a large coupling constant (typically 12-18 Hz) for the trans-(E) configuration. The methylene protons adjacent to the hydroxyl group would appear as a doublet, coupled to the adjacent vinylic proton. The hydroxyl proton signal can be broad and its chemical shift is solvent-dependent.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the thiophene ring will resonate in the aromatic region (δ 120-145 ppm). The vinylic carbons will appear in the olefinic region (δ 120-140 ppm), and the methylene carbon of the alcohol will be observed in the aliphatic region (around δ 60 ppm).

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H3 (Thiophene) | 7.0 - 7.2 | dd | J(H3,H4) ≈ 3.5, J(H3,H5) ≈ 1.2 |

| H4 (Thiophene) | 6.9 - 7.1 | dd | J(H4,H3) ≈ 3.5, J(H4,H5) ≈ 5.0 |

| H5 (Thiophene) | 7.2 - 7.4 | dd | J(H5,H4) ≈ 5.0, J(H5,H3) ≈ 1.2 |

| Vinylic H (α to thiophene) | 6.5 - 6.8 | d | J ≈ 15-16 |

| Vinylic H (β to thiophene) | 6.1 - 6.4 | dt | J ≈ 15-16, J ≈ 5-6 |

| -CH₂-OH | 4.2 - 4.4 | dd | J ≈ 5-6, J(to OH) ≈ 5-6 |

| -OH | Variable | t or br s | J(to CH₂) ≈ 5-6 |

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 (Thiophene) | 140 - 145 |

| C3 (Thiophene) | 125 - 128 |

| C4 (Thiophene) | 127 - 130 |

| C5 (Thiophene) | 124 - 127 |

| Vinylic C (α to thiophene) | 128 - 132 |

| Vinylic C (β to thiophene) | 123 - 127 |

| -CH₂-OH | 60 - 65 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment

Two-dimensional NMR techniques are crucial for confirming the assignments made from one-dimensional spectra and for elucidating the stereochemistry.

COSY (Correlation Spectroscopy): A COSY experiment will show correlations between coupled protons. For this compound, this would confirm the coupling between the thiophene protons (H3-H4, H4-H5), the vinylic protons, and the coupling between the vinylic proton and the adjacent methylene protons of the alcohol.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space interactions between protons. For this compound, a key NOE would be observed between the vinylic proton alpha to the thiophene ring and the H3 proton of the thiophene ring, which helps to confirm the E-stereochemistry of the double bond.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (C₇H₈OS), the molecular ion peak [M]⁺ is expected at an m/z of 140.

The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of a hydrogen atom to give the [M-H]⁺ ion at m/z 139.

Loss of the hydroxyl radical (•OH) to form a stable cation at m/z 123.

Cleavage of the C-C bond between the allyl group and the thiophene ring, leading to the formation of the thiophenylmethyl cation at m/z 97.

Loss of the entire propenol side chain to give the thiophene radical cation at m/z 84.

A McLafferty-type rearrangement is also possible, which could lead to characteristic fragment ions.

| m/z | Proposed Fragment |

| 140 | [C₇H₈OS]⁺ (Molecular Ion) |

| 139 | [C₇H₇OS]⁺ |

| 123 | [C₇H₇S]⁺ |

| 111 | [C₆H₇S]⁺ |

| 97 | [C₅H₅S]⁺ |

| 84 | [C₄H₄S]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The key functional groups in this compound will give rise to characteristic absorption bands.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations of the thiophene ring are expected around 3100-3000 cm⁻¹. Vinylic C-H stretches will also appear in this region. Aliphatic C-H stretches of the methylene group will be observed just below 3000 cm⁻¹.

C=C Stretch: The C=C stretching vibration of the alkene is expected in the region of 1650-1600 cm⁻¹. The C=C stretching of the thiophene ring will appear around 1500-1400 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the primary alcohol is expected in the range of 1050-1000 cm⁻¹.

C-S Stretch: The C-S stretching vibration of the thiophene ring typically appears in the fingerprint region, around 800-600 cm⁻¹.

Out-of-Plane Bending: The out-of-plane C-H bending of the trans-disubstituted alkene will give a strong band around 970-960 cm⁻¹, which is a diagnostic peak for the (E)-configuration.

Raman spectroscopy would be particularly useful for observing the symmetric C=C and C-S stretching vibrations, which are often weak in the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch | 3200-3600 (broad) | IR |

| Aromatic C-H stretch | 3100-3000 | IR, Raman |

| Vinylic C-H stretch | 3050-3000 | IR, Raman |

| Aliphatic C-H stretch | 2950-2850 | IR, Raman |

| C=C stretch (alkene) | 1650-1600 | IR, Raman |

| C=C stretch (thiophene) | 1500-1400 | IR, Raman |

| C-O stretch | 1050-1000 | IR |

| trans C-H out-of-plane bend | 970-960 (strong) | IR |

| C-S stretch | 800-600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The conjugated system in this compound, comprising the thiophene ring and the propenol side chain, is expected to give rise to characteristic UV absorptions.

The spectrum is likely to show two main absorption bands:

A high-energy absorption band corresponding to a π → π* transition within the thiophene ring.

A lower-energy absorption band, also a π → π* transition, corresponding to the extended conjugation between the thiophene ring and the double bond. This band is expected to be at a longer wavelength (λmax) due to the increased conjugation length compared to thiophene itself. The presence of the hydroxyl group is not expected to significantly alter the λmax of the main chromophore. Based on data for similar thiophene-containing chalcones, the main absorption maximum is anticipated to be in the range of 300-350 nm. researchgate.netresearchgate.net

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π* (Thiophene) | ~230-240 | Ethanol/Methanol |

| π → π* (Conjugated System) | ~300-350 | Ethanol/Methanol |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Characterization (if applicable to chiral derivatives)

This compound itself is not chiral. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in the propenol side chain or by substitution on the thiophene ring with a chiral moiety, then chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be essential for their enantiomeric characterization. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, and can be used to determine the absolute configuration of chiral molecules by comparing experimental spectra with those predicted by quantum chemical calculations.

Computational and Theoretical Investigations of E 3 Thiophen 2 Ylprop 2 En 1 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of thiophene (B33073) derivatives. mdpi.com Methods like DFT with the B3LYP functional and basis sets such as 6-311G(d,p) are commonly used to optimize molecular geometries and predict a wide range of molecular properties. mdpi.comtandfonline.com These calculations provide a foundational understanding of the molecule's stability, electronic distribution, and reactivity.

Conformational Analysis and Energy Landscapes

The conformational landscape of (E)-3-thiophen-2-ylprop-2-en-1-ol is defined by the rotation around its single bonds: the bond connecting the thiophene ring to the propenol side chain, the C-C bond between the vinyl group and the hydroxymethyl group, and the C-O bond of the alcohol. The (E)-configuration of the double bond fixes the relative position of the thiophene ring and the alcohol group across the C=C bond.

Due to the π-conjugation between the thiophene ring and the propenyl group, the molecule is expected to favor a largely planar conformation to maximize orbital overlap. Theoretical calculations would focus on determining the potential energy surface by systematically rotating the key dihedral angles to identify the global minimum energy conformer and other low-energy stable structures. For similar conjugated systems, near-planar geometries are often found to be the most stable.

Table 1: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Low-Energy Conformation |

| C(ring)-C(ring)-C=C | Rotation of the thiophene ring relative to the vinyl group | Near 0° (syn-periplanar) or 180° (anti-periplanar) to maintain conjugation |

| C-C=C-C | Rotation around the central C-C single bond | Likely to be anti-periplanar to minimize steric hindrance |

| C=C-C-O | Rotation of the hydroxyl group | Influenced by potential intramolecular hydrogen bonding and steric factors |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is an indicator of the molecule's kinetic stability and electronic excitation energy. researchgate.netufms.br

For this compound, DFT calculations are used to determine the energies and spatial distributions of these orbitals. mdpi.com In conjugated systems containing thiophene, the HOMO and LUMO are typically π-orbitals delocalized across the entire conjugated backbone, including both the thiophene ring and the propenyl chain. ufms.brresearchgate.net The electron-donating thiophene ring and the hydroxyl group influence the energy levels. Specifically, the HOMO is expected to have significant contributions from the electron-rich thiophene ring, while the LUMO will be distributed across the conjugated system. ufms.br Introducing substituents can tune these orbital energies and, consequently, the molecule's electronic properties. rsc.org

Table 2: Illustrative FMO Data for a Related Thiophene Derivative

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -1.0 |

| Egap | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.4 to 4.5 |

Note: These values are representative examples based on DFT calculations for similar conjugated thiophene systems and serve to illustrate the expected range. Actual values for this compound would require specific calculation.

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, such as oxidation, esterification, or electrophilic additions involving this compound. libretexts.orgmdpi.com For instance, the dehydration of the alcohol to form a diene or its oxidation to the corresponding aldehyde or carboxylic acid can be modeled.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation would model the motion of this compound in a solvent environment, such as water or an organic solvent, by solving Newton's equations of motion for the system. rsc.org

These simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar hydroxyl group and the aromatic thiophene ring.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the alcohol's hydroxyl group and solvent molecules, or between multiple solute molecules. rsc.org

Conformational Dynamics: How the molecule flexes and changes its shape over time, providing a dynamic view of the conformational landscape explored beyond the static minima identified by quantum calculations.

Aggregation Behavior: In simulations with multiple solute molecules, the tendency of this compound to form aggregates or clusters can be investigated, which is relevant for understanding its behavior in solution at higher concentrations.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results for structure validation. DFT calculations are highly effective for predicting vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. mdpi.comtandfonline.com

Vibrational Spectra (IR/Raman): After optimizing the molecular geometry, frequency calculations are performed. These calculations yield the vibrational modes and their corresponding frequencies and intensities. The predicted frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. tandfonline.com The calculated values are referenced against a standard compound (e.g., tetramethylsilane, TMS) to predict the chemical shifts that would be observed experimentally.

This correlation between calculated and experimental spectra is a powerful tool for confirming the correct synthesis of the target molecule and for assigning specific spectral peaks to corresponding atoms or functional groups.

Table 3: Correlation of Calculated vs. Experimental Vibrational Frequencies for Thiophene Ring Modes

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Frequency (cm⁻¹) |

| C=C stretching (thiophene) | ~1530-1570 | ~1540-1580 |

| C-S stretching (thiophene) | ~820-850 | ~830-860 |

| C-H out-of-plane bending | ~700-740 | ~710-750 |

Note: Data is illustrative, based on typical values for thiophene derivatives found in the literature, demonstrating the general agreement between theoretical predictions and experimental observation. researchgate.net

Derivatization and Functionalization Strategies for Enhanced Utility of E 3 Thiophen 2 Ylprop 2 En 1 Ol

Synthesis of Thiophene-Containing Esters and Ethers

The primary alcohol group of (E)-3-thiophen-2-ylprop-2-en-1-ol is a prime target for derivatization through esterification and etherification. These reactions convert the polar hydroxyl group into less polar ester or ether linkages, significantly altering properties such as solubility, lipophilicity, and metabolic stability.

Esterification: Thiophene-containing esters are readily synthesized by reacting this compound with carboxylic acids or their activated derivatives. Standard methods include Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, or reaction with more reactive acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. These methods allow for the introduction of a wide array of acyl groups, from simple alkyl chains to complex aromatic or heterocyclic moieties.

Etherification: The synthesis of corresponding ethers can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This process effectively attaches various alkyl or aryl groups to the molecule via an ether linkage.

These derivatizations are fundamental in medicinal chemistry for creating prodrugs or modifying a molecule's pharmacokinetic profile.

Table 1: Examples of Ester and Ether Derivatives

| Derivative Type | Reagent Example | Product Name | Potential Application |

|---|---|---|---|

| Ester | Acetyl Chloride | (E)-3-(thiophen-2-yl)allyl acetate | Prodrug, flavor/fragrance component |

| Ester | Benzoyl Chloride | (E)-3-(thiophen-2-yl)allyl benzoate | UV-absorber, plasticizer |

| Ether | Methyl Iodide | (E)-2-(3-methoxyprop-1-en-1-yl)thiophene | Synthetic intermediate |

Strategies for Modifying the Thiophene (B33073) Moiety for Specific Applications

The thiophene ring itself is a versatile platform for functionalization, which is crucial for tuning the electronic properties of the molecule or for establishing specific interactions with biological targets. nih.gov

Electrophilic Aromatic Substitution: As an electron-rich heterocycle, thiophene readily undergoes electrophilic substitution, primarily at the C5 position (adjacent to the sulfur and distal to the propenol side chain), which is the most activated site. youtube.com Common reactions include halogenation (using NBS or NCS), nitration, and Friedel-Crafts acylation. These reactions introduce key functional groups that can be used for further transformations.

Metal-Catalyzed Cross-Coupling: For more complex modifications, modern cross-coupling reactions are indispensable. The thiophene ring can be first halogenated (e.g., brominated at the C5 position) and then subjected to reactions like Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), or Sonogashira coupling (with terminal alkynes). researchgate.net This allows for the precise installation of aryl, heteroaryl, or alkyl groups, enabling the construction of extended π-conjugated systems or molecules designed for specific receptor binding. researchgate.net The substitution of a phenyl ring with a thiophene moiety is a known strategy in drug design, referred to as bioisosteric replacement. mdpi.com

Table 3: Selected Strategies for Thiophene Ring Modification

| Strategy | Position | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| Halogenation | C5 | N-Bromosuccinimide (NBS) | -Br |

| Friedel-Crafts Acylation | C5 | Acetyl Chloride / AlCl₃ | -C(O)CH₃ |

| Suzuki Coupling | C5 (from 5-bromo derivative) | Phenylboronic Acid / Pd catalyst | -C₆H₅ (Phenyl) |

Development of Linkers and Scaffolds Based on this compound

The distinct reactive sites at opposite ends of the this compound molecule make it an excellent candidate for use as a chemical linker or a central scaffold for building more complex molecular architectures.

Bifunctional Linkers: The molecule can act as a bridge connecting two different chemical entities. For instance, the thiophene ring could be functionalized via a cross-coupling reaction to attach to a solid support or a specific targeting moiety. Subsequently, the hydroxyl group at the other end can be used to attach another molecule, such as a drug or a dye, via an ester or ether linkage. The defined length and semi-rigid nature of the thiophene-propenol backbone make it a predictable and reliable linker.

Molecular Scaffolds: The core structure can serve as a foundation upon which additional complexity is built. Starting with this compound, functional groups can be divergently added to both the thiophene ring (e.g., at C5) and the alcohol. This creates a multi-functionalized central scaffold. Such scaffolds are valuable in the development of combinatorial libraries for drug discovery, where diverse substituents can be systematically introduced to explore structure-activity relationships. The development of complex molecules often relies on such scaffold-based approaches to navigate chemical space efficiently. nih.gov

Applications in Polymer Chemistry and Advanced Materials Science

Monomer Synthesis and Polymerization of (E)-3-thiophen-2-ylprop-2-en-1-ol Derivatives

The versatility of this compound as a monomer stems from its bifunctional nature. The hydroxyl group can be modified to introduce other functional groups or to participate in condensation polymerization, while the vinyl group is amenable to various addition polymerization techniques.

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers. In the context of this compound, the vinyl group can undergo radical addition to form a polymer backbone. However, the direct radical polymerization of allylic monomers like this can be challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the carbon adjacent to the double bond, leading to a stable allylic radical and termination of the growing polymer chain.

To overcome this, copolymerization with other monomers, such as acrylates or styrenes, is a viable strategy. This approach would incorporate the thiophene-propenol units into a more robust polymer backbone. The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Long-wavelength photoinitiated free radical polymerization using conjugated thiophene (B33073) derivatives in the presence of onium salts has been reported for (meth)acrylic monomers. rsc.org This suggests a potential pathway for polymerizing derivatives of this compound where the hydroxyl group is first esterified with acrylic or methacrylic acid. A feasible initiation mechanism involves intermolecular electron transfer from the photoexcited thiophene compound to the onium salt. rsc.org

The general mechanism for the radical polymerization of a vinyl monomer proceeds through initiation, propagation, and termination steps.

Table 1: Key Aspects of Radical Polymerization of Thiophene-Containing Monomers

| Aspect | Description | Relevance to this compound |

| Initiation | Generation of free radicals from an initiator molecule. | Can be achieved using standard thermal or photoinitiators. Photoinitiation using the thiophene ring's UV absorption is a possibility. |

| Propagation | Addition of monomer units to the growing radical chain. | The vinyl group of the monomer would participate in this step. |

| Chain Transfer | Transfer of the radical to a monomer, polymer, or solvent molecule. | Allylic hydrogen abstraction is a significant potential issue, leading to low molecular weight polymers. |

| Termination | Combination or disproportionation of two growing radical chains. | This step concludes the polymerization process. |

The hydroxyl group of this compound provides a handle for condensation polymerization. This could involve reactions with diacids, diisocyanates, or other difunctional monomers to form polyesters, polyurethanes, or polyethers, respectively. For instance, polyesterification with a dicarboxylic acid would yield a polymer with thiophene-propenol side chains.

Alternatively, the hydroxyl group could be a site for post-polymerization modification. A polymer with pendant hydroxyl groups can be further functionalized to introduce a wide range of chemical properties.

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and polydispersity. These methods are particularly attractive for creating well-defined polymers from functional monomers like this compound derivatives.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization is a versatile controlled radical polymerization method that can be applied to a wide range of monomers. wikipedia.orgresearchgate.netyoutube.com To utilize RAFT, the hydroxyl group of this compound would typically be first converted into a more reactive monomer, such as an acrylate (B77674) or methacrylate, by esterification. This new monomer could then be polymerized using a suitable RAFT agent, such as a dithioester or trithiocarbonate, in the presence of a radical initiator. researchgate.net This approach would allow for the synthesis of block copolymers, star polymers, and other complex architectures containing the thiophene moiety. wikipedia.org

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique. Similar to RAFT, it would likely require the modification of the hydroxyl group to an acrylate or methacrylate. The polymerization would then be mediated by a transition metal complex, typically copper-based, which reversibly activates and deactivates the growing polymer chains. researchgate.net ATRP is known for its ability to produce well-defined polymers with narrow molecular weight distributions.

Table 2: Comparison of Controlled Polymerization Techniques for this compound Derivatives

| Technique | Mechanism | Advantages for Thiophene Monomers | Considerations |

| RAFT | Reversible addition-fragmentation chain transfer using a thiocarbonylthio compound. wikipedia.org | High tolerance to functional groups, wide range of applicable monomers, can be performed in various solvents. researchgate.net | Requires a suitable RAFT agent; potential for color in the final polymer due to the RAFT agent. |

| ATRP | Reversible deactivation of growing radicals by a transition metal catalyst. | Well-defined polymers with low polydispersity, ability to create complex architectures. | Catalyst can be sensitive to impurities and may need to be removed from the final product. |

Synthesis of Conjugated Polymers Incorporating Thiophene-Prop-2-en-1-ol Units

Conjugated polymers based on thiophene are of great interest for their electronic and optical properties. rsc.orgresearchgate.net While the propenol side chain in this compound interrupts the conjugation along the polymer backbone if polymerized through the vinyl group, the thiophene ring itself can be polymerized through oxidative coupling or cross-coupling reactions to form a conjugated polythiophene backbone.

In this scenario, the (E)-3-propen-1-ol group would be a functional side chain on the polythiophene backbone. This side chain could be used to tune the solubility and processing characteristics of the polymer, or it could be a site for post-polymerization modification to introduce other functionalities.

Electrochemical polymerization is a common method for synthesizing conjugated polythiophenes. acs.org By applying an oxidizing potential to a solution containing the monomer, a polymer film can be deposited onto an electrode surface. The polymerization potential can be influenced by additives such as boron trifluoride diethyl etherate (BFEE), which can also improve the mechanical and electrical properties of the resulting film. acs.org

Fabrication of Optoelectronic and Conductive Materials

Polymers incorporating the this compound unit are expected to possess interesting optoelectronic properties derived from the thiophene ring. Polythiophenes are known for their use in organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.net

The presence of the propenol side chain could influence the solid-state packing of the polymer chains, which in turn affects charge transport and optical properties. The hydroxyl group could also be used to anchor the polymer to surfaces or to interact with other components in a device.

For instance, in organic solar cells, the polymer could act as the electron donor material. The tunability of the side chain could be used to optimize the morphology of the active layer for efficient charge separation and transport.

Development of Functional Polymeric Coatings and Films

The ability to form polymers from this compound and its derivatives opens up possibilities for creating functional coatings and films. The thiophene component can impart conductivity, making the coatings suitable for antistatic or electromagnetic interference (EMI) shielding applications.

The hydroxyl group on the side chain can enhance the adhesion of the coating to various substrates through hydrogen bonding. It can also serve as a reactive site for cross-linking, which would improve the mechanical robustness and solvent resistance of the coating. Furthermore, the functional side chain could be used to attach specific molecules, such as sensors or biomolecules, to create smart or responsive coatings.

The electrochemical polymerization of thiophene-based monomers can directly produce microporous polymer network films with high surface areas. acs.org Such films derived from this compound could have applications in sensing, catalysis, and separation technologies.

Integration into Responsive Polymer Systems

The unique molecular architecture of This compound , which combines a conjugated thiophene ring with a reactive allyl alcohol group, suggests its potential as a key building block for advanced responsive polymers. The thiophene unit can act as a chromophore, sensitive to its electronic environment, while the hydroxyl group and the double bond provide sites for polymerization and cross-linking.

Hypothetical Responsive Behavior:

Photo-responsiveness: The conjugated system of the thiophene ring is expected to absorb UV-visible light. This absorption could potentially trigger photo-crosslinking reactions via the propenyl group, leading to changes in the polymer's solubility, swelling behavior, or mechanical properties. Copolymers of This compound with other photo-active monomers could lead to materials with tunable photo-switching capabilities.

Thermo-responsiveness: While not inherently thermo-responsive, copolymers could be designed by incorporating This compound with monomers known to impart a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). The thiophene unit's influence on the polymer's hydrophilicity and chain dynamics could modulate the transition temperature.

pH-Responsiveness: The hydroxyl group of the propenol side chain could be functionalized with acidic or basic moieties. For instance, esterification with a carboxylic acid-containing molecule would introduce pH-sensitive groups. In acidic or basic environments, the protonation state of these groups would change, leading to alterations in the polymer's conformation and solubility.

Potential Research Findings:

Currently, there is a notable lack of published research specifically detailing the integration of This compound into responsive polymer systems. However, based on the extensive research on other thiophene derivatives and responsive polymers, several outcomes can be anticipated from future studies.

Table 8.5.1: Projected Properties of Hypothetical this compound-Based Responsive Polymers

| Polymer System | Stimulus | Expected Response | Potential Application |

| Copolymer with N-isopropylacrylamide | Temperature | Altered Lower Critical Solution Temperature (LCST) and tunable hydrophilic/hydrophobic balance. | Drug delivery, smart hydrogels |

| Copolymer with acrylic acid | pH | pH-dependent swelling/deswelling behavior due to protonation/deprotonation of carboxylic acid groups. | pH sensors, controlled release |

| Self-polymerized or cross-linked poly(this compound) | Light (UV) | Photo-induced cross-linking leading to changes in mechanical strength and solubility. | Photo-patternable films, coatings |

| Copolymer with spiropyran-containing monomers | Light, Heat | Reversible photo- and thermo-chromism, with the thiophene unit modulating the electronic properties. | Smart windows, optical data storage |

Table 8.5.2: Hypothetical Data on Stimuli-Induced Property Changes

| Polymer Composition | Stimulus Change | Measured Property Change |

| Poly(this compound -co- N-isopropylacrylamide) (10:90 mol%) | Temperature: 25 °C to 40 °C | Decrease in hydrodynamic radius from 150 nm to 80 nm. |

| Poly(this compound -co- acrylic acid) (20:80 mol%) | pH: 3 to 7 | Increase in swelling ratio from 1.5 to 8.0. |

| Cross-linked Poly(this compound) film | UV irradiation (365 nm, 10 J/cm²) | Increase in Young's Modulus from 50 MPa to 150 MPa. |

The successful synthesis and characterization of such polymers would represent a significant advancement in materials science. The ability to combine the electronic functionality of polythiophenes with the dynamic nature of responsive polymers in a single material could lead to the development of next-generation sensors, actuators, and biomedical devices. Further research is imperative to explore the synthetic routes to these polymers and to experimentally validate their predicted responsive behaviors.

Supramolecular Chemistry and Self Assembly of E 3 Thiophen 2 Ylprop 2 En 1 Ol Derivatives

Hydrogen Bonding Networks in Crystalline and Solution States

The primary alcohol group in (E)-3-thiophen-2-ylprop-2-en-1-ol is a classic hydrogen bond donor and acceptor, making it a key driver of self-assembly. The molecule possesses one hydrogen bond donor (the hydroxyl hydrogen) and two potential hydrogen bond acceptor sites (the hydroxyl oxygen and the sulfur atom in the thiophene (B33073) ring). lookchem.com

In the crystalline state, these molecules are expected to form extensive hydrogen-bonding networks. The most common motif involves the hydroxyl group of one molecule donating a hydrogen to the hydroxyl oxygen of a neighboring molecule, leading to the formation of chains or cyclic structures. This O-H···O interaction is a strong and directional force that significantly influences the crystal packing.

In solution, the nature of hydrogen bonding depends on the solvent and concentration. In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl proton and the π-system of the thiophene ring or the sulfur atom might occur. However, intermolecular hydrogen bonding leading to the formation of dimers, trimers, and larger oligomers is more prevalent, especially at higher concentrations. Studies on related ether alcohols show that intermolecular hydrogen bonding between hydroxyl groups (OH-OH) is generally stronger than between hydroxyl and ether groups (OH-OE), a principle that can be extended to the thiophene sulfur. mdpi.com The interplay between these interactions dictates the solubility and aggregation behavior of the compound.

| Interaction Type | Participating Groups | Expected Role in Assembly |

| Intermolecular H-Bond | Hydroxyl (Donor) - Hydroxyl (Acceptor) | Primary interaction for forming chains and networks in the solid state and aggregates in solution. |

| Intramolecular H-Bond | Hydroxyl (Donor) - Thiophene π-system (Acceptor) | May influence the conformation of isolated molecules in non-polar solvents or the gas phase. |

| Intermolecular H-Bond | Hydroxyl (Donor) - Thiophene Sulfur (Acceptor) | A weaker, secondary interaction that can contribute to the overall stability of the assembled structure. |

π-π Stacking Interactions of Thiophene Moieties

The electron-rich thiophene ring is capable of engaging in π-π stacking interactions, which are crucial for the organization of aromatic molecules in the solid state. These interactions arise from the electrostatic attraction between the π-electron clouds of adjacent rings. The geometry of this stacking can be face-to-face, offset face-to-face, or edge-to-face, depending on the electronic distribution within the ring and steric factors.

| Stacking Geometry | Description | Typical Distance (Centroid-to-Centroid) |

| Face-to-Face (Sandwich) | Rings are parallel and directly on top of each other. Generally disfavored due to electrostatic repulsion unless there is significant charge complementarity. | ~3.3 - 3.8 Å |

| Offset Face-to-Face (Parallel-Displaced) | Rings are parallel but laterally shifted relative to each other. This is the most common and energetically favorable arrangement. | ~3.3 - 3.8 Å |

| Edge-to-Face (T-shaped) | The edge of one ring (positively charged hydrogens) points towards the face of another ring (negatively charged π-cloud). | ~4.5 - 5.5 Å (H-to-centroid) |

Coordination Chemistry with Metal Centers Utilizing Oxygen or Sulfur Donors

This compound possesses two potential donor atoms for coordination with metal centers: the "hard" oxygen atom of the alcohol and the "soft" sulfur atom of the thiophene ring. This dual-donor capability makes it a potentially versatile ligand in coordination chemistry.

Coordination via the hydroxyl oxygen is typical for "hard" metal ions (e.g., Zn(II), Cu(II)). nih.gov This interaction usually involves the deprotonation of the alcohol to form an alkoxide, which is a stronger Lewis base. The resulting metal-alkoxide bond can serve as a node for building larger coordination polymers or metal-organic frameworks (MOFs).

The sulfur atom in the thiophene ring is a "soft" donor and prefers to coordinate with "soft" metal ions like Ag(I), Pd(II), or Pt(II). researchgate.net However, the sulfur atom in an unsubstituted thiophene is a relatively weak ligand due to the aromatic stabilization of its lone pairs. researchgate.net Despite this, it can participate in coordination, especially in systems where chelation is possible or when the metal center is particularly soft. The coordination can lead to the activation of the C-S bond, a process relevant in catalysis. researchgate.net In complexes of related thiophene-amide ligands, bidentate coordination through a carbonyl oxygen and a pyridine (B92270) nitrogen is often observed, while the thiophene ring itself may not coordinate directly. nih.gov

| Donor Atom | Preferred Metal Ion Type (HSAB Theory) | Potential Coordination Mode |

| Hydroxyl Oxygen | Hard (e.g., Li⁺, Mg²⁺, Cr³⁺, Zn²⁺) | Monodentate (as alcohol or alkoxide) |

| Thiophene Sulfur | Soft (e.g., Cu⁺, Ag⁺, Pd²⁺, Pt²⁺) | Monodentate |

Formation of Self-Assembled Monolayers (SAMs) and Nanostructures

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface. wikipedia.org While thiol-based SAMs on gold are the most studied, other functional groups can also be used to anchor molecules to various surfaces. wikipedia.orgsigmaaldrich.com For this compound, the hydroxyl group can serve as the headgroup for forming SAMs on oxide surfaces such as silicon oxide (SiO₂), indium tin oxide (ITO), or alumina (B75360) (Al₂O₃). The assembly is driven by the formation of hydrogen bonds or covalent bonds (e.g., -Si-O-substrate) between the alcohol and surface hydroxyl groups. wikipedia.org